molecular formula C23H26FN3O2S2 B2415682 4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-24-2

4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Numéro de catalogue: B2415682
Numéro CAS: 847381-24-2
Poids moléculaire: 459.6
Clé InChI: ROZSWNCULBCUND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O2S2 and its molecular weight is 459.6. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-fluoro-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2S2/c1-18(25-31(28,29)21-11-9-19(24)10-12-21)23(22-8-5-17-30-22)27-15-13-26(14-16-27)20-6-3-2-4-7-20/h2-12,17-18,23,25H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZSWNCULBCUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-Fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide (CAS Number: 847381-24-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC23H26FN3O2S2
Molecular Weight459.6 g/mol
StructureChemical Structure

The compound is primarily studied for its interaction with serotonin receptors, particularly the 5-HT1A receptor. It acts as a serotonin receptor modulator , which is crucial for its antidepressant and anxiolytic effects. The piperazine moiety is known to enhance binding affinity to these receptors, influencing neurotransmitter dynamics in the brain.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to 4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide exhibit significant antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders .
  • Anxiolytic Effects : The compound has been shown to produce anxiolytic effects in preclinical studies, making it a candidate for further investigation in anxiety-related conditions .
  • Tyrosinase Inhibition : Some derivatives of piperazine compounds have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders and as competitive inhibitors in related biochemical pathways .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and its analogs:

  • Study on Serotonin Receptors : A docking study indicated strong binding affinity to the 5-HT1A receptor, with modifications enhancing interaction strength. This study provides insights into structure-activity relationships that could guide future drug design efforts .
  • In Vitro Studies : In vitro assays have confirmed the compound's non-cytotoxic nature while exhibiting significant biological activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating promising anticancer properties .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antidepressant Activity:
Research indicates that compounds with piperazine moieties exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. The presence of the phenylpiperazine structure in this compound suggests potential antidepressant effects, as similar compounds have been shown to modulate serotonin levels effectively .

2. Anticancer Properties:
There is growing evidence supporting the use of sulfonamide derivatives in cancer therapy. The compound's ability to inhibit certain enzymes involved in tumor growth has been highlighted in studies focusing on tyrosinase inhibitors for hyperpigmentation disorders, which also show anticancer properties . The sulfonamide group may enhance interactions with target proteins involved in cancer cell proliferation.

Synthesis and Derivatives

The synthesis of 4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide typically involves multi-step reactions that include the formation of piperazine derivatives and subsequent functionalization with thiophene and sulfonamide groups. This synthetic pathway allows for variations that can lead to derivatives with improved pharmacological profiles.

Biological Evaluation

In Vitro Studies:
In vitro evaluations have demonstrated that this compound exhibits selective inhibition against various cancer cell lines, including those associated with melanoma and breast cancer. The IC50 values obtained from these studies indicate potent activity, suggesting that further development could lead to effective therapeutic agents .

Case Studies:
Recent case studies have explored the efficacy of similar piperazine-based compounds in clinical settings. For example, derivatives exhibiting high affinity for serotonin receptors have shown promise in treating anxiety and depression, indicating a potential dual role for this compound in both psychiatric and oncological applications .

Comparative Analysis of Related Compounds

To further understand the potential applications of 4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide, a comparative analysis with related piperazine derivatives is essential:

Compound NameStructureKey ActivityReference
4-FluorobenzylpiperazineStructureTyrosinase Inhibitor
5-Hydroxytryptamine AgonistsStructureAntidepressant
Sulfonamide DerivativesStructureAnticancer Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Utilize a multi-step approach involving nucleophilic substitution for the piperazine-thiophene core, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. Key intermediates (e.g., the propan-2-yl precursor) should be isolated via column chromatography (silica gel, 60–120 mesh) using ethyl acetate/hexane gradients .
  • Characterization : Confirm intermediate structures using 1H^1H/13C^{13}C NMR (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm, piperazine N–CH2_2 at δ 2.5–3.0 ppm) and LC-MS (ESI+ mode, [M+H]+^+ expected at ~500 Da). Purity (>95%) should be verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How can X-ray crystallography resolve the stereochemical configuration of the compound?

  • Methodology :

  • Grow single crystals via slow evaporation in ethanol/water (1:1). Diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can confirm the spatial arrangement of the thiophene and phenylpiperazine moieties. Refinement software (e.g., SHELXL) will validate bond angles and torsional strain, critical for understanding conformational stability .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme Inhibition : Test against serotonin/dopamine receptors (IC50_{50} via radioligand binding assays) due to structural similarity to piperazine-based inhibitors. Use HEK-293 cells transfected with target receptors .
  • Antimicrobial Screening : Employ microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with ciprofloxacin/fluconazole as controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?

  • Methodology :

  • Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) substituents. Compare binding affinities via molecular docking (e.g., AutoDock Vina) against GPCR homology models.
  • Data Analysis : Correlate substituent Hammett constants (σ\sigma) with IC50_{50} values to identify electronic effects. For example, CF3_3 may enhance lipophilicity (logP >3) but reduce solubility, requiring PEGylation for in vivo studies .

Q. How to resolve contradictions in bioactivity data across different cell lines?

  • Methodology :

  • Assay Validation : Use isogenic cell lines (e.g., wild-type vs. receptor-knockout) to confirm target specificity.
  • Metabolic Stability : Assess cytochrome P450 metabolism (e.g., CYP3A4/2D6) via liver microsomal assays. Conflicting IC50_{50} values may arise from differential metabolite formation (e.g., sulfoxide derivatives detected via LC-MS/MS) .

Q. What strategies improve in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Methodology :

  • LogD Optimization : Adjust logD (octanol/water distribution) to ~2–3 via prodrug approaches (e.g., esterification of the sulfonamide).
  • BBB Permeability : Use MDCK-MDR1 monolayers to measure Papp_{\text{app}} (apparent permeability). Co-administer with P-gp inhibitors (e.g., verapamil) to assess efflux effects. In vivo brain/plasma ratios in rodent models can validate CNS targeting .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.